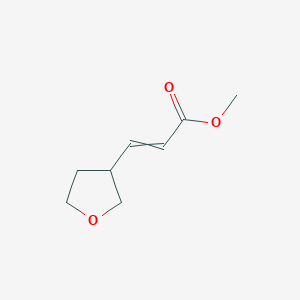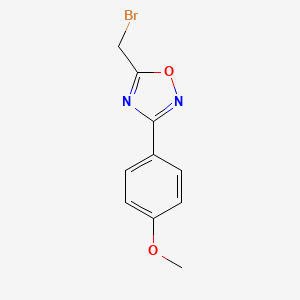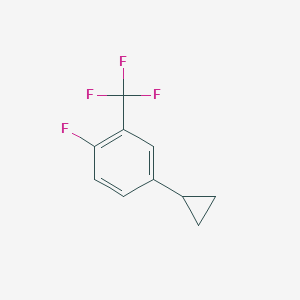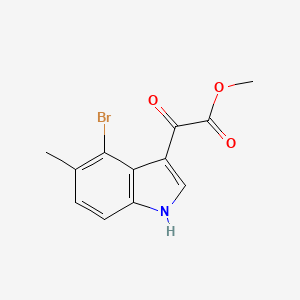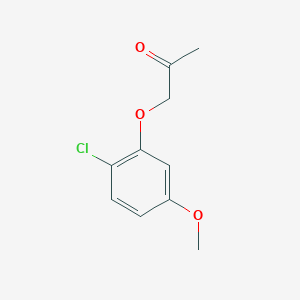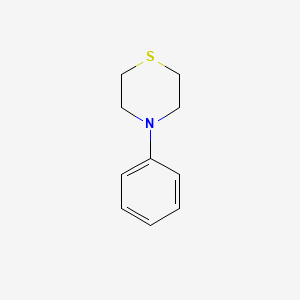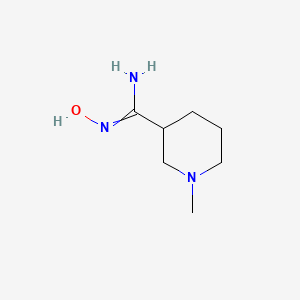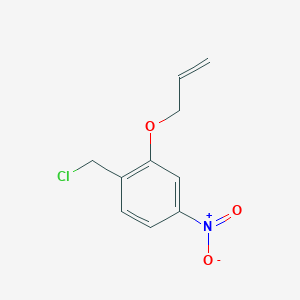
2-(Allyloxy)-4-nitrobenzyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-4-nitrobenzyl Chloride is an organic compound that features both an allyloxy group and a nitrobenzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4-nitrobenzyl Chloride typically involves the reaction of 2-(Allyloxy)-4-nitrobenzyl alcohol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-(Allyloxy)-4-nitrobenzyl alcohol+SOCl2→2-(Allyloxy)-4-nitrobenzyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-4-nitrobenzyl Chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄).
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: Products include 2-(Allyloxy)-4-aminobenzyl chloride.
Oxidation: Products include epoxides and other oxygenated derivatives.
Scientific Research Applications
2-(Allyloxy)-4-nitrobenzyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential antimicrobial or anticancer properties.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or other biological processes.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4-nitrobenzyl Chloride depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Allyloxy)-4-nitrobenzyl Alcohol: Similar structure but with a hydroxyl group instead of a chloride.
2-(Allyloxy)-4-aminobenzyl Chloride: Similar structure but with an amino group instead of a nitro group.
4-Nitrobenzyl Chloride: Lacks the allyloxy group.
Uniqueness
2-(Allyloxy)-4-nitrobenzyl Chloride is unique due to the presence of both the allyloxy and nitrobenzyl chloride moieties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
1-(chloromethyl)-4-nitro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10ClNO3/c1-2-5-15-10-6-9(12(13)14)4-3-8(10)7-11/h2-4,6H,1,5,7H2 |
InChI Key |
DTYRXTDPSDWCFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



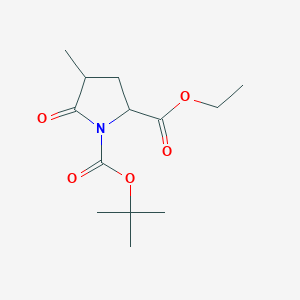
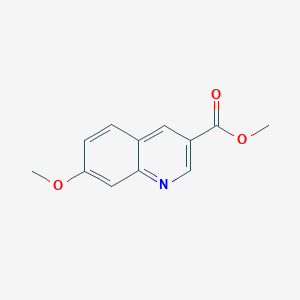
![6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole](/img/structure/B11721161.png)
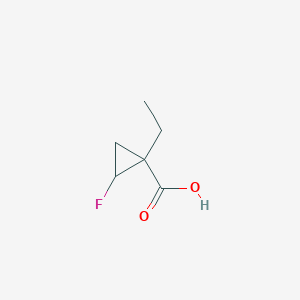
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
